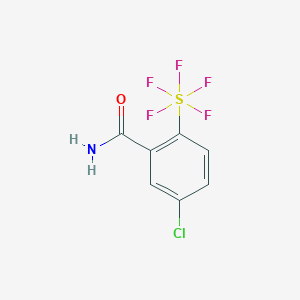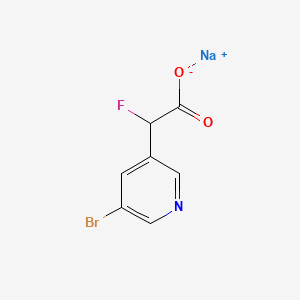
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate is an organic compound that features a bromopyridine moiety and a fluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate typically involves the reaction of 5-bromopyridine with fluoroacetic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the fluoroacetate . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromopyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium2-(5-bromopyridin-3-yl)-2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroacetate group can inhibit certain metabolic pathways by interfering with enzyme activities, while the bromopyridine moiety can bind to specific receptors or proteins, modulating their function .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: Shares the bromopyridine moiety but lacks the fluoroacetate group.
2-Fluoroacetate: Contains the fluoroacetate group but lacks the bromopyridine moiety.
Uniqueness
This dual functionality allows for versatile reactivity and a wide range of scientific research applications .
Properties
Molecular Formula |
C7H4BrFNNaO2 |
|---|---|
Molecular Weight |
256.00 g/mol |
IUPAC Name |
sodium;2-(5-bromopyridin-3-yl)-2-fluoroacetate |
InChI |
InChI=1S/C7H5BrFNO2.Na/c8-5-1-4(2-10-3-5)6(9)7(11)12;/h1-3,6H,(H,11,12);/q;+1/p-1 |
InChI Key |
PILGCWQVYUUYGV-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(=O)[O-])F.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


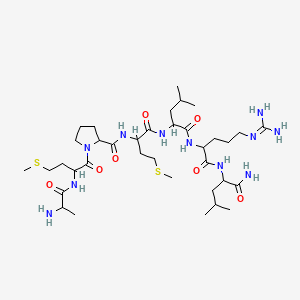
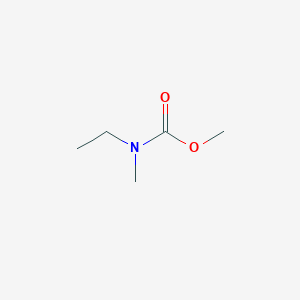

![[(R,R)-Teth-TsDpen RuCl]](/img/structure/B13450394.png)


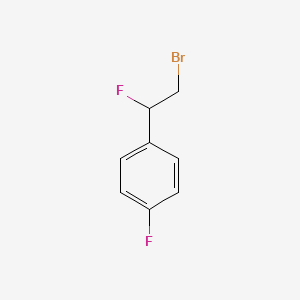

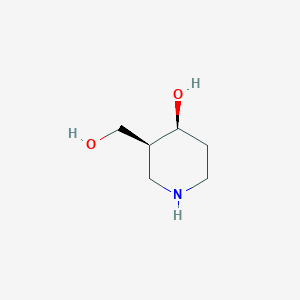

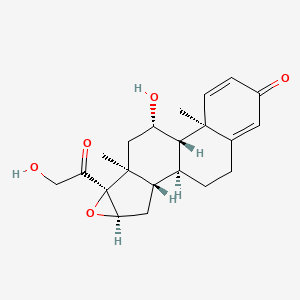
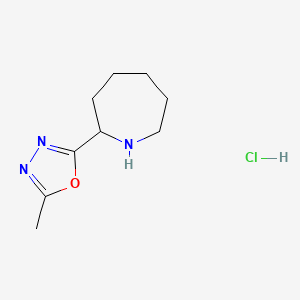
![5-{[(Tert-butoxy)carbonyl]amino}-2,3-dichloropyridine-4-carboxylic acid](/img/structure/B13450468.png)
